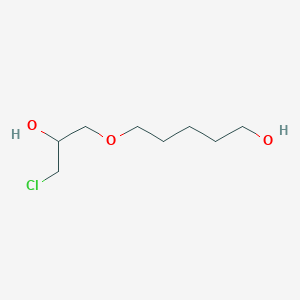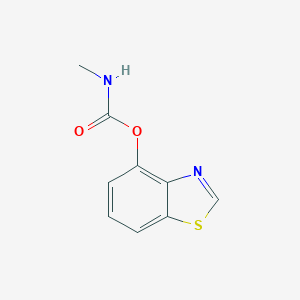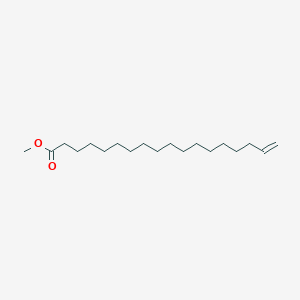
Gold(3+);hydron;tetrabromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold(3+);hydron;tetrabromide is a chemical compound known for its diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gold(3+);hydron;tetrabromide typically involves the reaction of gold with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions: Gold(3+);hydron;tetrabromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental gold.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state gold compounds, while reduction can produce elemental gold .
科学的研究の応用
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other gold compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and diagnostic imaging.
Industry: It is utilized in the production of electronic components and as a material for surface coatings
作用機序
The mechanism by which Gold(3+);hydron;tetrabromide exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to the disruption of cellular processes and induction of cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis.
類似化合物との比較
Aurate(1-), tetrabromo-, sodium, (SP-4-1)-: This compound is similar in structure but contains sodium instead of hydrogen.
Aurate(1-), tetrabromo-, potassium, (SP-4-1)-: Another similar compound with potassium replacing hydrogen.
Uniqueness: Gold(3+);hydron;tetrabromide is unique due to its specific hydrogen component, which can influence its reactivity and interactions compared to its sodium and potassium counterparts. This uniqueness makes it a valuable compound for specific applications where hydrogen’s presence is crucial .
特性
CAS番号 |
17083-68-0 |
|---|---|
分子式 |
AuBr4H |
分子量 |
517.59 g/mol |
IUPAC名 |
tribromogold;hydrobromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-3 |
InChIキー |
ISCGOTZIVSCDBJ-UHFFFAOYSA-K |
SMILES |
[H+].[Br-].[Br-].[Br-].[Br-].[Au+3] |
正規SMILES |
Br.Br[Au](Br)Br |
| 17083-68-0 53452-70-3 |
|
関連するCAS |
13464-73-8 (rubidium salt) 13682-59-2 (cesium salt) 14323-32-1 (potassium salt) 52495-41-7 (hydrochloride salt) |
同義語 |
omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


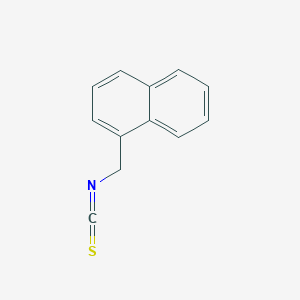
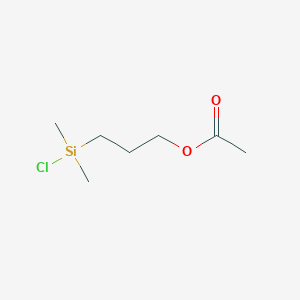

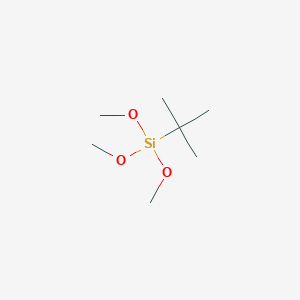
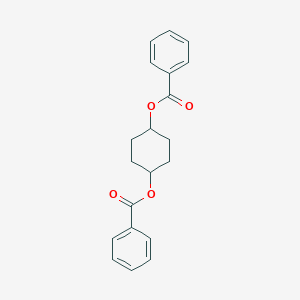
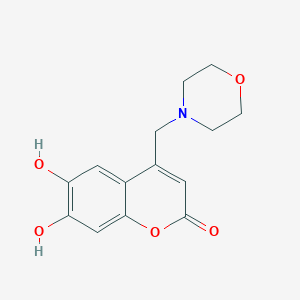
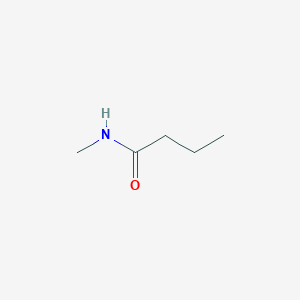

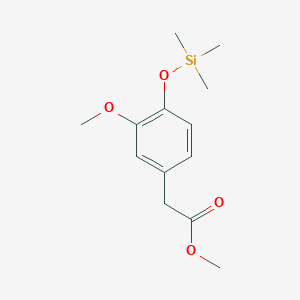
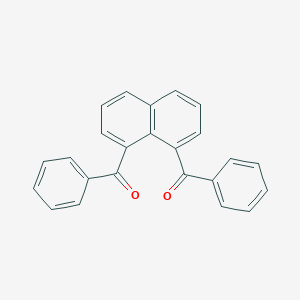
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
